(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that has shown potential in the treatment of cancer. It belongs to the class of benzamide derivatives and has a molecular weight of 370.2 g/mol.
Wirkmechanismus
Studies: Further studies may be conducted to elucidate the molecular mechanisms underlying the anti-tumor activity of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include combination therapy, biomarker identification, development of analogs, and mechanism of action studies.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has several advantages as a research tool, including its high potency and specificity for HDAC inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and control experiments.
Zukünftige Richtungen
There are several future directions for research on (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, including:
1. Combination therapy: this compound may be used in combination with other cancer therapies to enhance their efficacy and reduce toxicity.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer patients to this compound and to monitor treatment efficacy.
3. Development of analogs: Analog compounds may be developed to improve the pharmacokinetic and pharmacodynamic properties of this compound.
4.
Synthesemethoden
The synthesis of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with 6-oxopiperidin-2-ylmethanol to obtain the intermediate compound, which is then reacted with (R)-2-amino-1-butanol to obtain the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.
Wissenschaftliche Forschungsanwendungen
(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In preclinical studies, this compound has demonstrated anti-tumor activity in animal models of cancer. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[[(2R)-6-oxopiperidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-8-4-5-10(11(15)6-8)13(19)16-7-9-2-1-3-12(18)17-9/h4-6,9H,1-3,7H2,(H,16,19)(H,17,18)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEORYWTYHYLLH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.